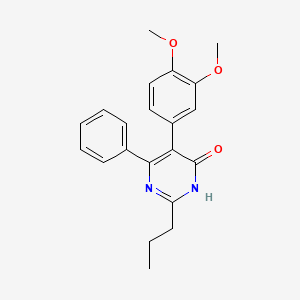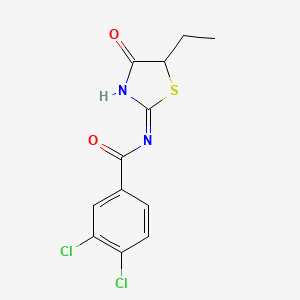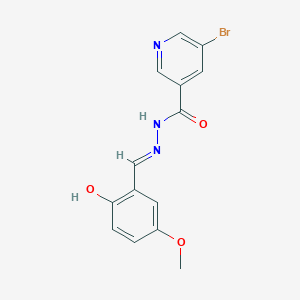
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. DPP-4 inhibitors have been developed as a treatment option for type 2 diabetes, which affects millions of people worldwide. In
作用机制
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor works by inhibiting the enzyme 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food ingestion and stimulate insulin secretion from pancreatic beta cells. By inhibiting 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone, the half-life of GLP-1 and GIP is prolonged, resulting in increased insulin secretion, decreased glucagon secretion, and improved glycemic control.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor has been shown to improve glycemic control in patients with type 2 diabetes by increasing insulin secretion, decreasing glucagon secretion, and reducing hepatic glucose production. In addition, 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor has been shown to improve beta-cell function, reduce inflammation, and improve endothelial function. These effects are thought to be mediated by the inhibition of 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone and the subsequent prolongation of incretin hormone activity.
实验室实验的优点和局限性
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor has several advantages for lab experiments, including its specificity for 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone and its ability to improve glycemic control without causing hypoglycemia. However, 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor also has some limitations, including its short half-life and the potential for drug interactions with other medications.
未来方向
There are several future directions for 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor research, including the development of more potent and selective inhibitors, the investigation of the long-term safety and efficacy of 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitors, and the exploration of the potential therapeutic benefits of 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitors in other disease states such as cardiovascular disease and Alzheimer's disease. In addition, the combination of 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitors with other classes of antidiabetic medications is an area of active research.
合成方法
The synthesis of 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitor involves the reaction of 3,4-dimethoxybenzaldehyde and 2-aminobenzonitrile in the presence of propylamine and acetic acid. The reaction mixture is then heated under reflux for several hours, followed by cooling and filtration to obtain the product in a solid form. The yield of the synthesis method is approximately 60%.
科学研究应用
5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. These inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and reducing glucagon secretion. By inhibiting 5-(3,4-dimethoxyphenyl)-6-phenyl-2-propyl-4(3H)-pyrimidinone, incretin hormones are able to exert their effects for a longer duration, resulting in improved glycemic control.
属性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-4-phenyl-2-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-8-18-22-20(14-9-6-5-7-10-14)19(21(24)23-18)15-11-12-16(25-2)17(13-15)26-3/h5-7,9-13H,4,8H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGILDFGABYSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(C(=O)N1)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorobenzyl)-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984477.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5984489.png)
![4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5984497.png)

![3-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984523.png)
![N-[(3,5-dimethyl-1-piperidinyl)carbonyl]-beta-alanine](/img/structure/B5984526.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5984530.png)

![N-cyclopentyl-N'-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5984552.png)
![1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5984557.png)

![5-(4-fluorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methylene]-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5984572.png)
![1-[2-(1-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5984576.png)
![4-{[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B5984581.png)